3-((2-Butoxyethyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-Butoxyethyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H19NO3S It is a member of the thietane family, which is characterized by a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Butoxyethyl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to form the thietane oxide ring . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-((2-Butoxyethyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium phenolate, thiophenolate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides.
Scientific Research Applications
3-((2-Butoxyethyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antidepressant properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-Butoxyethyl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as serotonergic receptors. It is believed to stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, leading to its antidepressant effects . Additionally, it may interact with α2-adrenergic receptors and dopaminergic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds are synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates.
3-Phenylsulfanylthietane-1,1-dioxides: Formed by reacting the same triazole with sodium mercaptophenolate.
Uniqueness
3-((2-Butoxyethyl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antidepressant activity and low toxicity risks make it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(2-butoxyethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-5-13-6-4-10-9-7-14(11,12)8-9/h9-10H,2-8H2,1H3 |
InChI Key |
OEZXDCBEEBAJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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